
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound, in particular, features a naphthalene moiety attached to a carbazole core through a carbodithioate linkage, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate typically involves the reaction of naphthalen-1-ylmethyl chloride with 9H-carbazole-9-carbodithioic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a disulfide using reducing agents such as lithium aluminum hydride or dithiothreitol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene or carbazole moieties can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, dithiothreitol, tetrahydrofuran as a solvent.
Substitution: Various nucleophiles like amines, alcohols, and thiols, with solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Functionalized naphthalene or carbazole derivatives.
Scientific Research Applications
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities, as carbazole derivatives are known to exhibit biological activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of (Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbazole core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- (Naphthalen-2-YL)methyl 9H-carbazole-9-carbodithioate
- (Phenyl)methyl 9H-carbazole-9-carbodithioate
- (Biphenyl-4-YL)methyl 9H-carbazole-9-carbodithioate
Uniqueness
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate is unique due to the specific positioning of the naphthalene moiety, which influences its electronic properties and reactivity. This positioning can enhance its photophysical properties, making it more suitable for applications in optoelectronics and as a fluorescent probe.
Properties
CAS No. |
922143-13-3 |
|---|---|
Molecular Formula |
C24H17NS2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
naphthalen-1-ylmethyl carbazole-9-carbodithioate |
InChI |
InChI=1S/C24H17NS2/c26-24(27-16-18-10-7-9-17-8-1-2-11-19(17)18)25-22-14-5-3-12-20(22)21-13-4-6-15-23(21)25/h1-15H,16H2 |
InChI Key |
KJCQKUWCHAAEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC(=S)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)

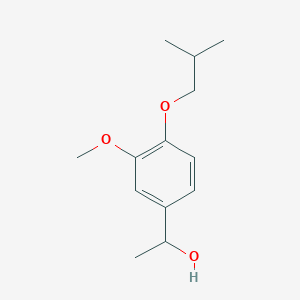
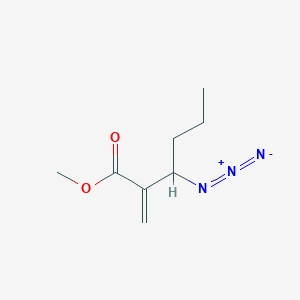
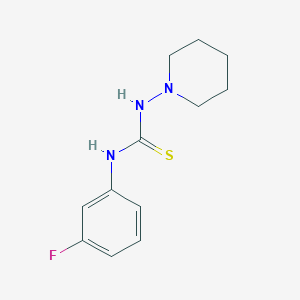
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
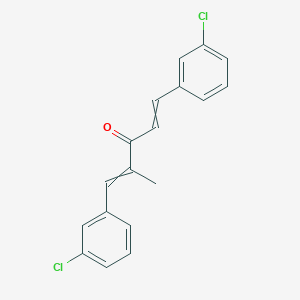
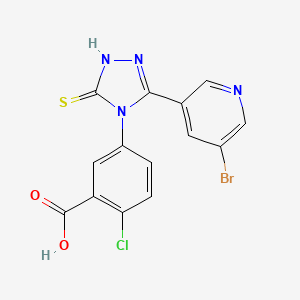
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
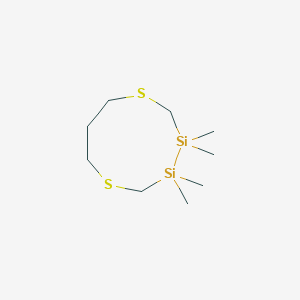
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)
